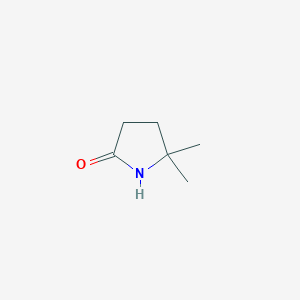

5,5-Dimethylpyrrolidin-2-one

Descripción

Significance of the 5,5-Dimethyl Motif in Heterocyclic Chemistry

The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the 5-position of the pyrrolidinone ring is of particular significance due to a phenomenon known as the Thorpe-Ingold effect, or the gem-dimethyl effect. wikipedia.orglucp.net First reported in 1915, this effect describes how the presence of bulky geminal substituents can accelerate the rate of ring-closing reactions. wikipedia.orglucp.net

The effect is generally explained by two main factors:

Bond Angle Compression : The steric bulk of the gem-dimethyl group increases the bond angle between the external substituents on the carbon atom, which in turn compresses the internal bond angle of the acyclic chain. This brings the reactive ends of the molecule closer together, promoting intramolecular cyclization. wikipedia.orgchem-station.com

Reduced Conformational Freedom : The steric repulsion between the geminal methyl groups restricts the number of available conformations the molecule can adopt, increasing the probability that it will be in a conformation suitable for cyclization. chem-station.com

This kinetic and thermodynamic advantage makes the gem-dimethyl motif a powerful tool in organic synthesis. wikipedia.org It can lead to higher yields in cyclization reactions and can be used to favor the formation of specific ring sizes. lucp.netmsu.edu In the context of medicinal chemistry, installing a gem-dimethyl group can lock a molecule into a more rigid, bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. researchgate.net This structural feature is also known to improve the chemical recyclability of certain polymers derived from gem-disubstituted heterocyclic monomers. researchgate.net

Overview of Research Trajectories for 5,5-Dimethylpyrrolidin-2-one

Research involving this compound primarily focuses on its utility as a versatile building block in organic synthesis. chemicalbook.com Its structure allows for various chemical modifications, making it a valuable starting material for creating more complex molecules with desired properties.

One significant area of research is its use as a precursor for derivatives with potential therapeutic applications. For instance, it is a building block for the synthesis of novel oxazolidinones that have been investigated as potent and selective tankyrase inhibitors, a class of enzymes relevant in cancer research. chemicalbook.com Similarly, derivatives like 4-ethyl-5,5-dimethylpyrrolidin-2-one (B6203796) are being explored as scaffolds for developing drugs that target neurological disorders. smolecule.com

Furthermore, the N-oxide derivative, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), a related compound, is widely known and used as a spin trap in the study of free radicals. ontosight.ai DMPO reacts with unstable free radicals to form more stable adducts that can be detected and characterized using electron spin resonance (ESR) spectroscopy, which is crucial for investigating oxidative stress and related biological processes. ontosight.ai The core structure of this compound is also foundational to the synthesis of (5,5-Dimethylpyrrolidin-2-yl)methanamine, another building block used to prepare complex molecules for biological and medicinal research.

Scope and Focus of Current Academic Inquiry

The current academic inquiry into this compound continues to be driven by its role as a foundational scaffold. Contemporary research often involves the strategic functionalization of the pyrrolidinone ring to generate novel compounds for biological screening. acs.org A key focus is on creating derivatives and understanding how the specific structural features, including the gem-dimethyl group, influence the final properties of the new molecules.

Recent studies have highlighted the importance of the 2,5-dialkyl-substituted pyrrole (B145914) framework, a structure related to this compound, in improving the production of monoclonal antibodies in recombinant Chinese hamster ovary (CHO) cells. plos.org This suggests that the core scaffold can influence complex biological production processes. The exploration of new synthetic routes to create functionalized pyrrolidinones remains an active field, aiming for more efficient and modular approaches to generate libraries of biologically active compounds. acs.org Academic research leverages the Thorpe-Ingold effect conferred by the 5,5-dimethyl motif to facilitate the construction of complex heterocyclic systems, demonstrating the enduring relevance of this compound as a tool in synthetic chemistry. msu.edu

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5165-28-6 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₆H₁₁NO | scbt.comsigmaaldrich.com |

| Molecular Weight | 113.16 g/mol | scbt.comsigmaaldrich.com |

| Melting Point | 39-40 °C | chembk.com |

| Boiling Point | 85 °C (at 0.4 Torr) | chembk.com |

| IUPAC Name | 5,5-dimethyl-2-pyrrolidinone | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,5-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)4-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTGCNVYKLQLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456035 | |

| Record name | 5,5-dimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5165-28-6 | |

| Record name | 5,5-dimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for the Elaboration of 5,5 Dimethylpyrrolidin 2 One

Precursor-Based Cyclization Approaches

The formation of the 5,5-dimethylpyrrolidin-2-one ring is commonly achieved through the intramolecular cyclization of carefully designed acyclic precursors. These strategies involve forming the critical amide bond to close the five-membered ring.

Intramolecular Cyclization of Amino Acid Derivatives

The cyclization of γ-amino acids is a fundamental and long-established method for synthesizing γ-lactams like pyrrolidin-2-ones. thieme-connect.de Heating γ- or δ-amino acids leads to the formation of five- or six-membered lactams, respectively. thieme-connect.de This transformation is typically driven by heat, which facilitates the intramolecular condensation and elimination of a water molecule. thieme-connect.de For the synthesis of this compound, a suitable precursor would be a 4-amino-4-methylpentanoic acid derivative. The general principle involves the intramolecular reaction between the amine and the ester group, which is often rapid and occurs in situ upon deprotection of the amine. thieme-connect.de

A related strategy involves the synthesis of 5,5-dimethylproline, an amino acid mimic, which can be achieved via carboxylation of a precursor molecule, highlighting the utility of functionalizing gem-dimethyl substituted pyrrolidine (B122466) rings. chemrxiv.org

Cyclization from Nitrogen-Containing Precursors

Alternative to amino acids, other nitrogen-containing compounds can serve as precursors. A notable method involves the conjugate addition of a nitro compound to an unsaturated ester. thieme-connect.de For instance, the reaction of a nitro enolate with methyl acrylate (B77674) can produce a γ-nitro ester. Subsequent reduction of the nitro group to an amine, typically through catalytic hydrogenation using a Raney nickel catalyst, generates the corresponding amino ester. This intermediate then spontaneously cyclizes to yield this compound. thieme-connect.de

| Reaction Step | Reagents/Conditions | Intermediate/Product | Reference |

| Conjugate Addition | Nitro enolate, Methyl acrylate | γ-nitro ester (e.g., Methyl 4-methyl-4-nitropentanoate) | thieme-connect.de |

| Reduction/Cyclization | H₂, Raney Nickel | This compound | thieme-connect.de |

Strategies for Pyrrolidine Ring Formation

Broader strategies for forming the pyrrolidine ring can be adapted for the synthesis of this compound. One such approach is the cyclization of N-(3-oxoalkyl)chloroacetamides under basic conditions. nih.govresearchgate.net When these precursors are treated with a base in an aprotic medium like boiling benzene (B151609) with sodium hydroxide (B78521) powder, an intramolecular alkylation can occur. nih.gov This reaction pathway competes with the Darzens reaction. Specifically, the cyclization of N-(1,1-dimethyl-3-oxobutyl)chloroacetamide under these conditions yields a mixture containing 4-acetyl-5,5-dimethylpyrrolidin-2-one. nih.govresearchgate.net This demonstrates the assembly of the 5,5-dimethylpyrrolidinone core, albeit with simultaneous C-4 functionalization.

Other general methods for pyrrolidine ring synthesis include the catalytic hydrogenation of substituted pyrrole (B145914) derivatives, which can produce functionalized pyrrolidines with high diastereoselectivity. researchgate.netvulcanchem.com Palladium-catalyzed intramolecular amination of alkenes also represents a powerful approach for constructing the pyrrolidine skeleton. researchgate.net

Functionalization of the Pyrrolidinone Core

Once the this compound scaffold is formed, it can be further elaborated through reactions that modify the ring, typically at the nitrogen or the α-carbon positions.

Alkylation Reactions of this compound

The pyrrolidinone ring can be functionalized via alkylation. smolecule.com For example, this compound can be alkylated with ethyl halides in the presence of a base to introduce an ethyl group, forming 4-ethyl-5,5-dimethylpyrrolidin-2-one (B6203796). smolecule.com This reaction typically proceeds by deprotonation at the carbon alpha to the carbonyl group, followed by nucleophilic attack on the alkyl halide. The nitrogen atom can also be a site for alkylation. smolecule.com General alkylation of pyrrolidin-2-one often utilizes a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) to generate the anion, which then reacts with a methylating agent like methyl iodide.

| Substrate | Reagent | Base | Product | Reference |

| This compound | Ethyl halide | Base | 4-Ethyl-5,5-dimethylpyrrolidin-2-one | smolecule.com |

| Pyrrolidin-2-one | Methyl iodide | Sodium Hydride (NaH) | 1-Methylpyrrolidin-2-one / 3-Methylpyrrolidin-2-one |

Acylation Reactions and Regioselectivity Studies

Acylation introduces an acyl group onto the pyrrolidinone core. The Friedel-Crafts acylation is a classic method for acylating aromatic rings, involving an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com While this is primarily for arenes, related principles can apply to heterocyclic systems.

A direct example of acylation on a precursor leading to a functionalized this compound is observed during the base-catalyzed cyclization of N-(1,1-dimethyl-3-oxobutyl)chloroacetamide. nih.gov Under kinetically controlled conditions (NaOH in benzene), this reaction yields 4-acetyl-5,5-dimethylpyrrolidin-2-one alongside an epoxypiperidinone, demonstrating a one-pot synthesis and C-acylation of the pyrrolidinone ring system. nih.govresearchgate.net

Studies on the acylation of the related 2-amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide show that acetylation and benzoylation result in substitution at the C-3 position, indicating that the regioselectivity of acylation is highly dependent on the substrate's existing functional groups and the reaction conditions. rsc.org

| Precursor/Substrate | Reaction/Conditions | Product | Key Observation | Reference |

| N-(1,1-dimethyl-3-oxobutyl)chloroacetamide | Cyclization with NaOH/Benzene | 4-Acetyl-5,5-dimethylpyrrolidin-2-one | Intramolecular alkylation leads to a C-4 acylated product. | nih.govresearchgate.net |

| 2-Amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide | Acetylation / Benzoylation | 3-Substituted products | Acylation occurs at the C-3 position of the pyrroline (B1223166) ring. | rsc.org |

Derivatization of Exo- and Endocyclic Positions

The functionalization of the this compound scaffold at both its external (exo) and internal (endo) positions is a key strategy for creating a diverse range of derivatives with tailored properties. These modifications can influence the molecule's steric and electronic characteristics, making it a versatile building block in various chemical syntheses.

Radical-mediated reactions offer a powerful tool for the functionalization of sp²-hybridized systems and can be applied to the synthesis of complex nitrogen-containing heterocycles like pyrrolidines. acs.org This approach allows for the introduction of various substituents onto the pyrrolidinone ring without the need for pre-functionalized starting materials, streamlining the synthetic process. acs.org For instance, intramolecular additions of nitrogen-centered radicals to π-systems can lead to the formation of lactam products through cyclization. acs.org While 5-exo-trig cyclizations are common, the presence of certain substituents can favor 6-endo-trig pathways, highlighting the tunability of these reactions. acs.org

Furthermore, derivatization can be achieved at the nitrogen atom of the pyrrolidine ring. For example, N-chloroamides, synthesized from the corresponding amides, can undergo cyclization initiated by photochemical methods or chromium chloride to yield functionalized pyrrolidinone structures. acs.org The choice of substituents on the pyrrolidine ring can significantly impact the yield and stereochemistry of these derivatization reactions. acs.org

Advanced Synthetic Transformations and Route Design

The synthesis of this compound and its derivatives has been significantly advanced through the development of innovative synthetic transformations and strategic route designs. These methodologies often focus on efficiency, complexity generation, and the introduction of specific functionalities.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules from three or more starting materials in a single step. beilstein-journals.org This approach is characterized by high atom economy and procedural simplicity. beilstein-journals.org While direct MCRs incorporating pre-formed this compound are not extensively documented in the provided results, the principles of MCRs are applied to synthesize structurally related pyrrolidinone scaffolds. For instance, the Ugi reaction can be employed to construct 2-oxo-1-pyrrolidino acetamide (B32628) structures, which are analogous to the core of some racetam derivatives. beilstein-journals.org Another example involves the MCR of amines, aldehydes, and oxaloacetate to produce 4-hydroxymethylpyrrolidines, which can be further transformed into other functionalized pyrrolidine derivatives. researchgate.net These examples underscore the potential of MCR strategies for the rapid generation of diverse libraries of pyrrolidinone-based compounds. beilstein-journals.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its analogs, offering pathways to improved yields and stereoselectivity. One documented catalytic method involves the hydrogenation of a cyano-ester precursor, such as ethyl 4-cyano-4-methylpentanoate, using a platinum(IV) oxide catalyst. chemicalbook.com This reaction, conducted under hydrogen pressure, leads to the formation of the desired lactam product in high yield. chemicalbook.com

In the synthesis of related chiral pyrrolidinones, asymmetric catalysis is crucial for controlling stereochemistry. For instance, the synthesis of (S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one can be optimized through the use of chiral ligands like BINOL derivatives to enhance enantioselectivity during hydrogenation steps. Furthermore, Lewis acid additives such as ZnCl₂ and CeCl₃ have been shown to accelerate lactam reduction and improve the efficiency of hydroxymethylation, respectively. These catalytic systems often work by activating the lactam carbonyl group towards nucleophilic attack.

| Catalyst/Additive | Function | Impact |

| Platinum(IV) oxide | Hydrogenation of cyano-ester | High yield of lactam product chemicalbook.com |

| Chiral ligands (e.g., BINOL) | Asymmetric hydrogenation | Enhanced enantioselectivity |

| ZnCl₂ | Lewis acid | Accelerates lactam reduction |

| CeCl₃ | Lewis acid | Improves hydroxymethylation efficiency |

Strategies for Stepwise Assembly of Poly-Δ1-pyrroline 1-Oxides

The synthesis of Δ1-pyrroline 1-oxides, which are important spin traps and synthetic intermediates, can be achieved through a stepwise assembly process. A two-step synthetic route has been successfully applied to prepare trimethyl-substituted 1-pyrroline (B1209420) 1-oxides. rsc.org While the specific details for the poly-Δ1-pyrroline 1-oxide assembly are not fully elaborated in the provided search results, the synthesis of the monomeric units is a critical first step. The purification of the resulting aqueous nitrone solution is a key challenge that has been addressed to make these compounds suitable for trapping radicals in biological systems. rsc.org The addition of radicals to these spin traps, such as 3,5,5-trimethyl-1-pyrroline 1-oxide (3-Me-DMPO) and 4,5,5-trimethyl-1-pyrroline 1-oxide (4-Me-DMPO), has been shown to be stereoselective or stereospecific. rsc.org

Synthesis of Aminomethylated and Substituted Derivatives

The synthesis of aminomethylated derivatives of this compound is a key strategy for introducing new functionalities and creating compounds with potential biological activity. One approach involves the reductive amination of this compound with an appropriate amine. This can be achieved using reducing agents like sodium cyanoborohydride or through catalytic hydrogenation. The synthesis of (5,5-Dimethylpyrrolidin-2-yl)methanamine, for example, can be accomplished by reacting 2,5-dimethylpyrrolidine (B123346) with formaldehyde (B43269) and ammonia (B1221849) in an aqueous medium.

Protecting group strategies are often employed to prevent unwanted side reactions during the functionalization of the pyrrolidine ring. The choice of reaction conditions, such as pH and temperature, is also critical for optimizing the yield and purity of the desired aminomethylated product.

| Derivative | Synthetic Method | Starting Materials |

| (5,5-Dimethylpyrrolidin-2-yl)methanamine | Reaction with formaldehyde and ammonia | 2,5-dimethylpyrrolidine, formaldehyde, ammonia |

| Aminomethyl-substituted ferrocenes | Reductive amination | Formylferrocene, various amines researchgate.net |

Industrial and Scalable Production Methodologies

The transition from laboratory-scale synthesis to industrial and scalable production of this compound and its derivatives presents several challenges. For the synthesis of related compounds like (S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one, purification complexity and waste stream management are significant hurdles. The purification often requires silica (B1680970) gel chromatography with additives to prevent product degradation, and the process generates byproducts that need careful handling and disposal.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific literature detailing a full end-to-end continuous synthesis of this compound is limited, established methodologies for lactam synthesis have been successfully adapted to flow systems, demonstrating the viability of this approach.

A prominent example is the Beckmann rearrangement, a cornerstone reaction for converting ketoximes to lactams. A key challenge in this reaction is that the initial activation step and the subsequent rearrangement often require vastly different temperatures. Researchers have addressed this by designing a two-stage continuous flow system that separates these processes. d-nb.inforesearchgate.net In this setup, the first reactor is a photoreactor operated at a low temperature to generate a Vilsmeier-Haack reagent, which activates the oxime. The stream then enters a second, heated reactor where the thermal rearrangement to the amide occurs. d-nb.inforesearchgate.net This separation allows for the precise optimization of each step, leading to excellent conversions and yields while minimizing the formation of side products that can occur in a one-pot batch reaction. d-nb.info

For a model reaction converting acetophenone (B1666503) oxime to N-phenylacetamide, this sequential flow process demonstrates high efficiency. d-nb.info

Table 1: Two-Stage Continuous Flow Beckmann Rearrangement of Acetophenone Oxime

| Parameter | Stage 1: Photoreactor | Stage 2: Thermal Reactor |

|---|---|---|

| Function | Vilsmeier-Haack Reagent Generation | Beckmann Rearrangement |

| Temperature | 0 °C | 130 °C |

| Reagents | Oxime, CBr₄, Photocatalyst in DMF | Activated Oxime Stream |

| Residence Time | 20 min | 10 min |

| Yield | - | 81% |

Data derived from a model reaction demonstrating the continuous flow Beckmann rearrangement process. d-nb.info

Furthermore, other transformations involving lactams have been shown to benefit greatly from flow chemistry. For instance, a visible-light mediated N-arylation of various lactams was successfully scaled up using continuous flow reactors. unimi.ituni-regensburg.de The study highlighted a remarkable increase in efficiency, with the space-time yield (STY) being over 20 times higher in flow compared to a conventional batch setup. unimi.ituni-regensburg.de

Table 2: Comparison of Batch vs. Flow for Photocatalytic N-Arylation of a Lactam

| Metric | Batch Reactor | Flow Reactor (1381 µL) |

|---|---|---|

| Reaction Time | 30 min | 30 min |

| Space-Time Yield (STY) | 0.016 mmol h⁻¹ mL⁻¹ | 0.35 mmol h⁻¹ mL⁻¹ |

| Productivity Increase | - | ~21-fold |

This data illustrates the enhanced productivity of continuous flow processes for lactam functionalization. unimi.ituni-regensburg.de

These examples underscore the potential for developing a highly efficient, safe, and scalable continuous flow synthesis for this compound, likely via a Beckmann rearrangement of 4,4-dimethylcyclopentanone oxime or other innovative C-H activation pathways.

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of numerous reaction parameters. This involves a systematic approach to refining conditions such as catalyst choice, temperature, solvent, and reaction time.

A recently developed method for synthesizing this compound involves an Iridium-catalyzed intramolecular C–H amidation. This batch process reports a high isolated yield of 84%, showcasing the effectiveness of modern catalytic systems. pku.edu.cn The success of this reaction relies on the specific combination of the precursor, catalyst, and reaction environment. pku.edu.cn

Table 3: Key Components for Ir-Catalyzed Synthesis of this compound

| Component | Identity/Condition | Role | Yield |

|---|---|---|---|

| Substrate | Dioxazolone precursor | Source of amidation agent | 84% |

| Catalyst | Ir-based complex | Facilitates C-H activation/nitrene insertion | |

| Solvent | Not specified | Reaction medium | |

| Product | This compound | Target molecule |

Details from a reported high-yield synthesis of the target compound. pku.edu.cn

For more traditional routes like the Beckmann rearrangement, optimization focuses on the choice of acid catalyst and reaction conditions. Modern approaches have explored solvent-free methods using mechanochemistry (bead-milling), which can improve the sustainability and efficiency of the process. pharmaexcipients.com Optimization studies in this area have examined how physical parameters, such as the rotor speed of the mill, and the choice of activating agent affect the final yield.

In the synthesis of related pyrrolidinone structures, controlling the reaction temperature is often critical for purity. For example, in asymmetric syntheses, lower temperatures (e.g., 0–5°C) are used to minimize side reactions like epimerization, which would compromise the stereochemical purity of the product. The choice of solvent is also crucial, with ideal systems enhancing the solubility of reagents and intermediates to maximize conversion. Similarly, the stoichiometry of the reagents, such as the number of equivalents of a reducing agent, must be precisely controlled to ensure complete reaction without generating excess waste or byproducts.

Table 4: General Parameters for Optimization in Pyrrolidinone Synthesis

| Parameter | Optimal Condition | Impact on Yield and Purity |

|---|---|---|

| Temperature | 0–5°C | Prevents epimerization, minimizing impurities. |

| Solvent System | e.g., MeOH/THF (3:1) | Enhances solubility and maximizes conversion. |

| Reagent Stoichiometry | e.g., 2.5 equivalents | Ensures complete reduction/reaction. |

| Reaction Time | e.g., 4 hours | Maximizes conversion without product degradation. |

These parameters are critical for optimizing the synthesis of pyrrolidinone derivatives to achieve high yield and purity.

Ultimately, the elaboration of this compound is a multi-variable problem where the interplay between catalyst, solvent, temperature, and reaction time must be finely tuned. The application of continuous flow technology adds further optimizable parameters, such as residence time and reactor design, providing chemists with powerful tools to achieve high yields and purity in a scalable and efficient manner.

Advanced Spectroscopic Characterization and Structural Elucidation of 5,5 Dimethylpyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering profound insights into molecular structure. For 5,5-dimethylpyrrolidin-2-one and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural assignment.

Proton (1H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to one another. In a typical ¹H NMR spectrum of a pyrrolidinone derivative, distinct signals correspond to the various protons in the molecule. For instance, in 1,5-dimethylpyrrolidin-2-one, the methyl groups and ring protons exhibit characteristic chemical shifts. nih.govrsc.org The chemical shift, reported in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. orgchemboulder.com

For example, the ¹H NMR spectrum of 5-methyl-2-pyrrolidone shows signals for the methyl group protons and the protons on the pyrrolidinone ring at specific chemical shifts. chemicalbook.com The integration of these signals reveals the relative number of protons contributing to each peak, while the splitting patterns (e.g., singlets, doublets, triplets, multiplets) arise from spin-spin coupling between adjacent non-equivalent protons, providing valuable information about the connectivity of atoms.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Pyrrolidinone Derivatives

| Compound | Functional Group | Chemical Shift (ppm) |

| 5-methyl-2-pyrrolidone | N-H | ~7.3 |

| 5-methyl-2-pyrrolidone | C5-H | ~3.8 |

| 5-methyl-2-pyrrolidone | C3-H₂ | ~2.3 |

| 5-methyl-2-pyrrolidone | C4-H₂ | ~1.6-2.3 |

| 5-methyl-2-pyrrolidone | C5-CH₃ | ~1.2 |

| 1,5-dimethylpyrrolidin-2-one | C5-H | ~3.5 |

| 1,5-dimethylpyrrolidin-2-one | N-CH₃ | ~2.6 |

| 1,5-dimethylpyrrolidin-2-one | Ring Protons | ~1.4-1.5 |

| 1,5-dimethylpyrrolidin-2-one | C5-CH₃ | ~1.1 |

Carbon (13C) NMR for Carbon Framework Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, broadband proton decoupling is typically used to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap. libretexts.orgoregonstate.edu The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it. For instance, carbonyl carbons in pyrrolidinones are significantly deshielded and appear at the downfield end of the spectrum (around 170-180 ppm). libretexts.orgrsc.org

The analysis of the ¹³C NMR spectrum of this compound and its derivatives allows for the unambiguous identification of all carbon atoms, including the quaternary carbon at the C5 position, the carbonyl carbon, and the carbons of the methyl groups. acs.orgchemicalbook.comresearchgate.net

Interactive Data Table: ¹³C NMR Chemical Shift Ranges for Pyrrolidinone Structures

| Carbon Type | Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 170 - 180 |

| C5 (quaternary) | 50 - 70 |

| C3, C4 (ring carbons) | 20 - 40 |

| Methyl (CH₃) | 15 - 30 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is the modern standard for IR analysis, offering high sensitivity and resolution. The FTIR spectrum of this compound and its derivatives is characterized by several key absorption bands that confirm the presence of specific functional groups. nih.gov

The most prominent feature in the IR spectrum of a pyrrolidinone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. This band typically appears in the region of 1680-1720 cm⁻¹. rsc.orgvulcanchem.com The exact position of this band can be influenced by ring strain and substituents.

Other important absorptions include:

N-H Stretch: In pyrrolidinones that are not N-substituted, a broad absorption band corresponding to the N-H stretching vibration is observed in the region of 3200-3500 cm⁻¹.

C-H Stretch: Absorptions due to C-H stretching vibrations of the alkyl groups (methyl and methylene) are typically found in the 2850-3000 cm⁻¹ region. rsc.org

C-N Stretch: The C-N stretching vibration of the lactam appears in the fingerprint region of the spectrum, typically between 1100 and 1300 cm⁻¹.

By analyzing the positions, intensities, and shapes of the absorption bands in the FTIR spectrum, the presence of the key functional groups in this compound and its derivatives can be confirmed. nih.govnist.gov

Interactive Data Table: Characteristic FTIR Absorption Bands for Pyrrolidinones

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1680 - 1720 |

| Amine (N-H) | Stretch | 3200 - 3500 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Amide (C-N) | Stretch | 1100 - 1300 |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a versatile technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation. s4science.at This method is based on the principle of total internal reflection. anton-paar.com An infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a few microns into the sample in contact with the crystal. s4science.atyoutube.com This interaction allows for the absorption of IR radiation by the sample, resulting in an attenuated beam that provides a characteristic spectrum. s4science.at

ATR-IR is particularly advantageous as it is largely independent of sample size and shape, offers high reproducibility, and is easy to clean between samples. youtube.com The quality of the spectrum depends on good contact between the sample and the ATR crystal. s4science.atyoutube.com The penetration depth of the evanescent wave is dependent on the crystal material, with options like diamond, zinc selenide, and germanium offering different properties. youtube.combruker.com For instance, germanium has a high refractive index, leading to a smaller penetration depth, which is ideal for strongly absorbing materials. youtube.com

In the context of this compound, the ATR-IR spectrum would clearly show the characteristic absorption bands for the functional groups present. The most prominent of these would be the C=O stretching vibration of the lactam ring and the N-H stretching vibration. The positions of these bands can be influenced by factors such as hydrogen bonding.

Table 1: Typical ATR-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Strong, Broad |

| C-H (alkane) | Stretch | 2850 - 2960 | Medium to Strong |

| C=O (lactam) | Stretch | 1670 - 1700 | Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

Vapor Phase IR Spectroscopy

Vapor phase infrared spectroscopy provides the IR spectrum of a substance in its gaseous state. This technique is valuable for studying molecules in an environment free from intermolecular interactions like hydrogen bonding, which are present in condensed phases. As a result, the absorption bands in a vapor phase spectrum are often sharper and may be shifted compared to their positions in a liquid or solid-state spectrum.

For this compound, a vapor phase IR spectrum would reveal the intrinsic vibrational frequencies of the isolated molecule. The N-H and C=O stretching frequencies, in particular, would be expected to shift to higher wavenumbers compared to the condensed phase spectrum, as the influence of hydrogen bonding is eliminated. This provides a more direct correlation between the observed frequencies and the molecule's structural features. The spectrum for 1,5-Dimethylpyrrolidin-2-one has been recorded using a Digilab FTS-14 instrument in the vapor phase. nih.gov

Table 2: Comparison of Key IR Frequencies in Condensed and Vapor Phases for a Lactam

| Functional Group | Condensed Phase (ATR-IR) Wavenumber (cm⁻¹) | Vapor Phase IR Wavenumber (cm⁻¹) | Reason for Shift |

| N-H Stretch | ~3250 (Broad) | >3400 (Sharp) | Absence of intermolecular hydrogen bonding |

| C=O Stretch | ~1680 | ~1720 | Absence of intermolecular hydrogen bonding and dipole-dipole interactions |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

Electron Ionization (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment. uni-saarland.de The resulting fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information. libretexts.org The molecular ion peak (M+), if present, gives the molecular weight of the compound. libretexts.org

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak at m/z 113. Key fragmentation pathways would likely involve the loss of methyl groups and cleavage of the lactam ring. The presence of gem-dimethyl groups can influence the fragmentation, potentially leading to the formation of a stable tertiary carbocation. aip.org The study of N-[5,5-dimethyl-2(5H)-thienyliden]amines, which share the 5,5-dimethyl structural motif, has shown that fragmentation is significantly influenced by substituents. arkat-usa.org

Table 3: Predicted EI-MS Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | m/z |

| [M]+• | Molecular Ion | 113 |

| [M-CH₃]+ | Loss of a methyl group | 98 |

| [M-C₂H₄]+• | Loss of ethene via retro-Diels-Alder type cleavage | 85 |

| [M-C₃H₇]+ | Loss of an isopropyl group | 70 |

| [M-CO]+• | Loss of carbon monoxide | 85 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This technique is particularly useful for analyzing non-volatile and thermally labile compounds in complex mixtures. wikipedia.orgsigmaaldrich.com LC-MS is widely used in metabolomics, pharmaceutical analysis, and environmental monitoring. wikipedia.organnlabmed.org

In the analysis of this compound and its derivatives, LC-MS can be used to separate the compound of interest from a reaction mixture or biological matrix before it enters the mass spectrometer for detection and quantification. nih.govmdpi.com For instance, a study on the oxidation of 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) utilized HPLC/MS/MS to detect the formation of N-hydroxy-5,5-dimethylpyrrolidin-2-one. nih.gov High-purity solvents and reagents are crucial for sensitive LC-MS analysis to avoid background noise and adduct formation. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a tandem technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is well-suited for the analysis of volatile and semi-volatile compounds. imist.ma The sample is vaporized and separated in a GC column before being introduced into the mass spectrometer for ionization and detection. etamu.eduimist.ma

GC-MS analysis of this compound would provide both the retention time from the GC and the mass spectrum from the MS, allowing for highly confident identification. The retention time is a characteristic property of the compound under specific GC conditions, while the mass spectrum provides structural information. etamu.edu GC-MS is a powerful tool for impurity profiling and quality control in the synthesis of such compounds. imist.ma A study involving a derivative, 2'-dodecyl-5'-allyl-2,5-dimethylpyrrolidine-N-o, utilized GC-MS for analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. measurlabs.comquality-assistance.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. measurlabs.com HRMS is an invaluable tool for confirming the identity of new compounds and for distinguishing between compounds with the same nominal mass but different elemental formulas. quality-assistance.comrsc.org

For this compound (C₆H₁₁NO), the theoretical exact mass can be calculated. An HRMS measurement would confirm this exact mass, providing strong evidence for the compound's elemental composition. This technique is often coupled with LC or GC for the analysis of complex mixtures. rsc.org

Table 4: Exact Mass Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Nominal Mass | 113 |

| Monoisotopic Mass (Calculated) | 113.08406 |

| Monoisotopic Mass (Measured by HRMS) | Would be compared to the calculated value to confirm identity |

Electron Spin Resonance (ESR) Spectroscopy for Radical Investigations

Electron Spin Resonance (ESR) spectroscopy is a important technique for studying chemical species that have unpaired electrons, such as radicals. This method provides detailed information about the structure and environment of these transient species.

5,5-Dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a widely used spin trap in ESR studies. scientificlabs.co.uk Its primary function is to react with short-lived, highly reactive radicals to form more stable radical adducts that can be readily detected and characterized by ESR spectroscopy. oup.comoup.com DMPO is particularly effective in trapping a variety of radicals, including oxygen-centered and nitrogen-centered radicals, making it an invaluable tool in biological and chemical systems. oup.comoup.com

The utility of DMPO extends to studying radicals generated from various reactions, such as the enzymatic oxidation of acetaldehyde (B116499) and the oxidative stress induced by metal ions. scientificlabs.co.uk For instance, the formation of radical species during the oxidation of linoleic acid has been successfully monitored using DMPO in conjunction with mass spectrometry. acs.orgnih.gov This approach allows for the identification of carbon- and oxygen-centered spin adducts. acs.orgnih.gov

The radical adducts formed by the reaction of DMPO with transient radicals exhibit characteristic ESR spectra that provide a wealth of structural information. The hyperfine coupling constants (hfcs) of the nitrogen and hydrogen nuclei in the DMPO adduct are particularly informative for identifying the trapped radical.

For example, the ESR spectra of DMPO adducts can distinguish between different types of radicals, such as alkyl, alkoxy, and peroxyl radicals, based on their unique g-values and hyperfine splitting patterns. researchgate.net The analysis of these spectra is often aided by computer simulations to accurately determine the spectral parameters. researchgate.net

In studies of linoleic acid oxidation, mass spectrometry techniques like Fast Atom Bombardment (FAB) and Electrospray (ES) have been used alongside ESR to confirm the structures of DMPO radical adducts. acs.orgnih.gov Tandem mass spectrometry (MS/MS) experiments provide further structural confirmation by identifying characteristic fragment ions. acs.orgnih.gov For instance, the presence of an ion at m/z 114, corresponding to [DMPO+H]+, confirms the formation of a DMPO adduct. acs.orgnih.gov

The stability of these radical adducts can also be assessed, which is a crucial factor in their detection. For example, in the trapping of nitrogen-centered radicals, the signal intensity of DMPO adducts has been observed to decrease over time, indicating their relative stability. oup.com

Table 1: ESR Spectral Parameters of DMPO Radical Adducts from Oxidized Methyl Oleate (B1233923) researchgate.net

| Radical Adduct | g-value | aN (G) | aH (G) |

| DMPO/R (Alkyl) | 2.00592 | 14.98 | 20.68 |

| DMPO/OR (Alkoxy) | 2.00589 | 13.89 | 7.98 |

| DMPO/OOR (Peroxyl) | 2.00586 | 13.87 | 10.16 |

This table is based on data from the ESR analysis of methyl oleate oxidized at 180°C for 12 hours.

The ESR spectra of pyrrolidinoxyl radicals, which can be derived from this compound, can also provide insights into their molecular dynamics and chemical exchange processes. acs.orgacs.orggoogle.com The line shapes of ESR spectra are sensitive to dynamic processes that occur on the ESR timescale, such as conformational changes. nih.govresearchgate.net

For instance, the temperature dependence of ESR spectra can reveal conformational exchange between different conformers of a radical adduct. nih.gov In some cases, this can lead to an "alternating line-width" effect in the spectra, which arises from the modulation of hyperfine couplings by the dynamic processes. researchgate.net

Theoretical models and computer simulations are often employed to analyze these complex ESR spectra and extract quantitative information about the rates of chemical exchange and the energetic barriers of conformational interconversions. researchgate.netresearchgate.net These studies are crucial for understanding the relationship between the structure and reactivity of these radical species.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. While no specific UV-Vis absorption data for this compound was found in the provided search results, the technique is generally used to identify the presence of chromophores, which are the parts of a molecule that absorb light. upi.edu The UV-Vis spectrum is typically a broad band, and the wavelength of maximum absorbance (λmax) can provide information about the electronic transitions within the molecule. upi.edu For a related compound, (S)-1-hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid, UV-Vis spectroscopy at different pH levels revealed two absorption maxima at 240 nm and 280 nm, corresponding to the enol and keto forms, respectively.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific X-ray crystallographic data for this compound was found in the search results, studies on similar piperidin-4-one derivatives demonstrate the utility of this method. researchgate.netiucr.org

For example, the crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one revealed that the central piperidine (B6355638) ring adopts a chair conformation. researchgate.net Similarly, the analysis of r-2,c-6-Bis(4-fluorophenyl)-t-3,t-5-dimethylpiperidin-4-one also showed a chair conformation for the piperidinone ring. iucr.org These studies provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of the molecule's solid-state structure.

Chemical Reactivity and Mechanistic Investigations of 5,5 Dimethylpyrrolidin 2 One

Reaction Pathways and Intermediates

The reaction pathways of 5,5-Dimethylpyrrolidin-2-one are diverse, involving intermediates that arise from reactions such as acylation, nucleophilic addition, and interactions with highly reactive organometallic species like Grignard reagents.

Investigation of Acylation Mechanisms

While specific mechanistic studies on the acylation of this compound are not extensively detailed in the available literature, the reactivity of analogous compounds provides significant insight. For instance, the acylation of derivatives such as 2-amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide has been investigated. In these studies, acetylation and benzoylation were found to yield 3-substituted products, indicating that reaction can occur at the carbon adjacent to the amide group. youtube.com The mechanism for N-acylation of the parent pyrrolidinone would involve the nucleophilic attack of the nitrogen atom on the acylating agent (e.g., an acyl chloride or anhydride), proceeding through a tetrahedral intermediate before the elimination of a leaving group to form the N-acylated product. The presence of the gem-dimethyl group at the C5 position can sterically influence the approach of reagents and the stability of intermediates.

Mechanisms of Nucleophilic Addition Reactions

The carbonyl group of this compound is a key site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophilic addition to this carbon is a fundamental reaction mechanism for this class of compounds. This process involves the attack of a nucleophile on the carbonyl carbon, which leads to the breaking of the C-O pi bond and the formation of a tetrahedral intermediate where the carbon is sp³ hybridized.

Grignard Reagent Interactions and Transformation

Grignard reagents (RMgX) are potent nucleophiles that react readily with the carbonyl group in lactams like this compound. The reaction mechanism is analogous to their reaction with esters and lactones. The interaction typically proceeds through two main stages:

Initial Nucleophilic Addition: The Grignard reagent adds to the electrophilic carbonyl carbon. This breaks the pi bond of the carbonyl and forms a tetrahedral intermediate.

Ring-Opening: This intermediate is generally unstable and collapses. The carbon-nitrogen bond of the lactam ring cleaves, leading to the opening of the ring and the formation of a ketone intermediate.

An excess of the Grignard reagent is often used, which then leads to a second nucleophilic attack on the newly formed and highly reactive ketone. masterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. This sequence transforms the cyclic amide into an open-chain amino alcohol.

| Step | Reactant | Reagent | Intermediate | Product (after workup) |

| 1 | This compound | 1 eq. Grignard Reagent (RMgX) | Tetrahedral Intermediate | Ring-opened keto-amine |

| 2 | Ring-opened keto-amine | 2nd eq. Grignard Reagent (RMgX) | Dialkoxide | Amino-tertiary alcohol |

Oxidation-Reduction Mechanisms and Electrophilic/Nucleophilic Behavior

The pyrrolidinone ring system can undergo both oxidation and reduction, targeting either the ring structure or the amide functional group. These transformations involve distinct mechanistic pathways.

Oxidation Pathways of Pyrrolidinone Derivatives

The oxidation of pyrrolidinone derivatives can be complex, but studies on related compounds offer valuable mechanistic information. A notable example is the oxidation of 5,5-Dimethyl-1-pyrroline-N-oxide (DMPO), a spin trapping agent, which results in the formation of 5,5-dimethyl-2-pyrrolidone-N-oxyl (DMPOX). organic-chemistry.org This reaction demonstrates an oxidation occurring at the carbon atom alpha to the nitrogen. Investigations suggest that oxidizing species, such as those generated from electrolyzed sodium chloride solutions like hypochlorous acid, can abstract a hydrogen atom from the C2 position of the pyrroline (B1223166) ring, leading to the formation of the ketone functionality in the pyrrolidinone product. organic-chemistry.org This pathway highlights the susceptibility of the carbon atoms adjacent to the ring nitrogen to oxidative transformation.

| Precursor | Oxidizing Agent | Product |

| 5,5-Dimethyl-1-pyrroline-N-oxide | Hypochlorous Acid (HOCl) | 5,5-dimethyl-2-pyrrolidone-N-oxyl |

Reduction Strategies and Their Mechanistic Implications

The reduction of the lactam functionality in this compound is a common and mechanistically significant transformation. Powerful hydride-based reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically employed for this purpose. The reaction effectively reduces the cyclic amide to a cyclic amine.

The established mechanism for this reduction involves the following key steps:

A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactam. masterorganicchemistry.comwikipedia.org

This addition forms a tetrahedral intermediate where the oxygen atom coordinates to the aluminum species.

Unlike the reduction of esters, the oxygen is completely removed. The intermediate collapses, and through a series of steps involving coordination to aluminum, the C-O bond is cleaved.

A second hydride transfer may occur, ultimately leading to the formation of the amine after an aqueous workup protonates the nitrogen.

This process transforms this compound into 2,2-dimethylpyrrolidine (B1580570), demonstrating a complete reduction of the carbonyl group.

| Starting Material | Reducing Agent | Key Feature | Final Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Complete reduction of amide carbonyl | 2,2-Dimethylpyrrolidine |

Electrophilic and Nucleophilic Regions Determination

Computational chemistry provides significant insights into the reactivity of this compound by identifying its electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Analyses such as Molecular Electrostatic Potential (MEP) mapping are employed to visualize the charge distribution across the molecule. In the case of this compound, the carbonyl group is central to its reactivity. The oxygen atom of the carbonyl is an area of high electron density, making it a primary site for electrophilic attack. Conversely, the carbonyl carbon is electron-deficient and thus susceptible to nucleophilic attack.

Global reactivity descriptors, derived from Frontier Molecular Orbital (FMO) energies, offer quantitative measures of the molecule's stability and reactivity. researchgate.net These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions. researchgate.net

Table 1: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Significance | Implication for this compound |

| Ionization Potential | Energy required to remove an electron; indicates susceptibility to oxidation. | A higher value suggests relative stability against oxidation. researchgate.net |

| Electron Affinity | Energy released upon gaining an electron; indicates susceptibility to reduction. | A higher value points to a greater ability to accept electrons. researchgate.net |

| Electrophilicity Index | Measures the overall electrophilic nature of a molecule. | Helps quantify the molecule's capacity to act as an electrophile. researchgate.net |

Ring Transformations and Rearrangement Processes

Intramolecular Cyclization Dynamics

The pyrrolidine (B122466) ring is a common structural motif in synthetic chemistry, and its derivatives can undergo various intramolecular cyclization reactions to form more complex heterocyclic systems. While specific studies on the intramolecular cyclization of this compound itself are not extensively detailed, the principles can be understood from related structures. For instance, oxidative cyclization processes have been observed in N-arylpyrrolidin-2-ones, where treatment with reagents like lead(IV) acetate can induce the formation of new fused ring systems. researchgate.net Such reactions often proceed through the generation of a reactive intermediate that facilitates the intramolecular attack, leading to a new cyclic structure. The presence of the gem-dimethyl group at the C5 position in this compound would influence the stereochemical outcome of any such cyclization.

Ring-Opening Reactions

The lactam (cyclic amide) ring of this compound is generally stable but can be opened under specific chemical conditions. Ring-opening reactions of five-membered heterocycles are a subject of significant study. nih.govnih.gov For lactams like this compound, this typically involves the cleavage of the amide bond. This can be achieved through hydrolysis (using strong acids or bases), reduction, or reaction with powerful nucleophiles. For example, theoretical studies on the ring-opening of tetrahydrofuran (B95107) (THF), a related five-membered heterocycle, by Frustrated Lewis Pairs (FLPs) highlight the energetic factors that govern such transformations. nih.gov Similar principles involving the coordination of a Lewis acid to the carbonyl oxygen could facilitate the nucleophilic attack on the carbonyl carbon, leading to the opening of the pyrrolidinone ring.

Spin Trapping and Free Radical Chemistry

The study of free radicals often involves a closely related compound, 5,5-Dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which is a widely used spin trap. nih.govwikipedia.org The oxidized product of DMPO, 5,5-Dimethyl-2-pyrrolidone-N-oxyl (DMPOX), is structurally related to this compound and its formation is significant in the context of free radical chemistry.

Mechanism of 5,5-Dimethyl-2-pyrrolidone-N-oxyl (DMPOX) Formation

5,5-dimethyl-2-pyrrolidone-N-oxyl (DMPOX) is a stable nitroxide radical that is not formed by trapping a free radical, but rather by the oxidation of the spin trap 5,5-Dimethyl-1-pyrroline N-oxide (DMPO). nih.govresearchgate.net This oxidation can occur in the presence of strong oxidizing agents. For example, studies using electrolyzed sodium chloride solutions have shown that hypochlorous acid (HOCl), an electrolytically generated chlorine species, can oxidize DMPO to DMPOX. nih.gov The formation of DMPOX is confirmed by its characteristic seven-line Electron Spin Resonance (ESR) spectrum. researchgate.net This reaction is important because the appearance of the DMPOX signal in a spin-trapping experiment can indicate the presence of strong, non-radical oxidants rather than the intended target radical. nih.govresearchgate.net

Table 2: ESR Spectral Data for DMPOX

| Parameter | Description | Typical Value/Pattern | Source |

| Signal Pattern | The number and relative intensity of lines in the spectrum. | A seven-line pattern with a 1:2:1:2:1:2:1 intensity ratio. | researchgate.net |

| Hyperfine Coupling Constants | Measures the interaction between the unpaired electron and nearby magnetic nuclei. | Specific values for nitrogen and hydrogen nuclei that are characteristic of the DMPOX structure. | researchgate.net |

Application in Studying Reactive Oxygen Species (ROS)

The spin trap DMPO is extensively used to detect and identify short-lived reactive oxygen species (ROS) such as hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals. nih.govnih.govnih.govinterchim.fr DMPO reacts with these radicals to form more stable radical adducts (e.g., DMPO-OH, DMPO-OOH), which can be detected by ESR spectroscopy. interchim.fr

However, the utility of DMPO in studying ROS is also linked to the formation of its oxidation product, DMPOX. The detection of DMPOX in a biological or chemical system provides evidence of a highly oxidizing environment that may not be mediated by free radicals. nih.govresearchgate.net For instance, the formation of DMPOX has been observed in reactions involving electrolyzed water, which contains oxidizing species like hypochlorous acid. nih.gov Therefore, while DMPO is a tool to trap specific free radicals, the concurrent monitoring for the DMPOX signal can provide a more complete picture of the oxidative processes occurring, helping to distinguish between radical and non-radical oxidation pathways.

Computational and Theoretical Chemistry Studies on 5,5 Dimethylpyrrolidin 2 One

Quantum Chemical Analysis and Molecular Structure Optimization

Density Functional Theory (DFT) Calculations for Geometry and Electronic Structure

No specific studies applying Density Functional Theory (DFT) to calculate the optimized geometry and electronic structure of 5,5-Dimethylpyrrolidin-2-one were found. This type of analysis would typically involve using a functional (like B3LYP) and a basis set to determine the most stable three-dimensional arrangement of the atoms in the molecule and to calculate its electronic properties.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed tables of calculated bond lengths, bond angles, and dihedral angles for this compound resulting from a molecular structure optimization are not available in the searched literature. Such data would provide precise information about the molecule's 3D structure.

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically published for this compound. This analysis is crucial for understanding a molecule's reactivity, with the HOMO energy relating to its ability to donate electrons and the LUMO energy relating to its ability to accept electrons. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability.

Mulliken Charges and Molecular Electrostatic Potential (MEP) Maps

There are no available studies presenting calculated Mulliken charges or Molecular Electrostatic Potential (MEP) maps for this compound. Mulliken charge analysis would assign partial charges to each atom in the molecule, indicating electron distribution. An MEP map would visually represent the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Function Assessments for Reactivity Prediction

Specific Fukui function assessments to predict the reactivity of this compound have not been found in the searched scientific literature. This analysis would identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Dynamics and Binding Affinity Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the physical movements of atoms and molecules over time, providing a detailed view of how a ligand like this compound might interact with and bind to a protein receptor. These simulations are fundamental for understanding the stability of ligand-receptor complexes and for estimating the strength of their binding.

The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method is a widely used computational technique to estimate the free energy of binding of a ligand to a protein. It calculates the difference in energy between the bound complex and the individual unbound receptor and ligand, averaged over a series of snapshots from a molecular dynamics simulation. This method provides a balance between accuracy and computational cost, making it valuable for ranking potential drug candidates.

The binding free energy (ΔG_bind) is typically broken down into several components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. A more negative ΔG_bind value indicates a stronger and more stable interaction.

While the pyrrolidin-2-one scaffold is common in molecules subjected to MM-GBSA analysis, specific studies detailing the application of this method to this compound were not prominently available in the reviewed scientific literature. However, a hypothetical MM-GBSA study would yield data similar to that presented in the table below, quantifying the energetic contributions to its binding affinity for a given target.

Table 1: Illustrative Data from a Hypothetical MM-GBSA Study on a this compound-Receptor Complex

Energy Component Description Value (kcal/mol) ΔE_vdw Van der Waals Energy N/A ΔE_elec Electrostatic Energy N/A ΔG_polar Polar Solvation Energy N/A ΔG_nonpolar Nonpolar Solvation Energy (SASA) N/A ΔG_bind Total Binding Free Energy N/A

N/A: Data not available in the searched literature. This table illustrates the typical components evaluated in an MM-GBSA calculation.

Computational analysis of ligand-receptor interactions is critical for rational drug design. These studies, often combining molecular docking with structure-activity relationship (SAR) analysis, help elucidate how a molecule fits into a protein's binding site and which chemical features are essential for its biological activity.

Recent research has identified this compound as a key structure in the development of inhibitors for the Mac1 ADP-ribosylhydrolase of the SARS-CoV-2 virus, a target for antiviral therapy. biorxiv.orgnih.govelifesciences.org In these studies, this compound, referred to as compound AVI-4636, was synthesized as part of an SAR exploration. nih.gov

The introduction of the two methyl groups at the C-5 position of the pyrrolidinone ring was a critical modification. This change resulted in an achiral compound with a notable five-fold improvement in potency, exhibiting an IC50 value of approximately 200 nM. nih.govelifesciences.org This enhancement in activity and ligand efficiency highlights the favorable interactions conferred by the gem-dimethyl group within the Mac1 binding pocket. nih.gov X-ray crystallography confirmed the binding mode of these compounds, providing a structural basis for the observed potency. nih.gov

Table 2: Research Findings on this compound as a Mac1 Inhibitor

Parameter Details Source Target Protein Mac1 ADP-ribosylhydrolase (SARS-CoV-2) [1, 2] Compound ID in Study AVI-4636 nih.gov Biological Activity Inhibition of Mac1 enzymatic activity [2, 4] Measured Potency (IC50) ~200 nM [2, 4] Key SAR Finding The gem-dimethyl group at the C-5 position significantly improved potency and ligand efficiency compared to the unsubstituted pyrrolidinone ring. nih.gov

Computational Prediction of Biological Activity Profiles (Methodological Aspects)

Computational tools are instrumental in forecasting the potential biological effects of a compound. These predictions can guide experimental testing by highlighting likely therapeutic activities and potential liabilities early in the drug discovery pipeline.

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a chemical compound. These predictions are vital for weeding out candidates that are likely to fail in later stages of drug development due to poor bioavailability or toxicity. Methodologies range from simple property calculations based on chemical structure (e.g., molecular weight, lipophilicity) to complex machine learning models trained on large datasets of experimental results.

Key predicted properties often include:

Absorption: Caco-2 cell permeability, human intestinal absorption (HIA).

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

Metabolism: Inhibition or induction of Cytochrome P450 (CYP) enzymes.

Excretion: Prediction of clearance pathways.

Toxicity: hERG channel inhibition (cardiotoxicity), mutagenicity (Ames test), hepatotoxicity.

While specific in silico ADMET prediction reports for this compound are not detailed in the available literature, its basic physicochemical properties can be calculated, and a hypothetical profile can be constructed to illustrate the parameters that would be assessed.

Table 3: Illustrative In Silico ADMET Profile for this compound

ADMET Property Description Predicted Value/Classification Molecular Weight Mass of the molecule (g/mol) 113.16 LogP (Lipophilicity) Octanol-water partition coefficient N/A Aqueous Solubility Likelihood of being soluble in water N/A Blood-Brain Barrier Penetration Ability to cross into the central nervous system N/A CYP2D6 Inhibition Potential to inhibit a key drug-metabolizing enzyme N/A hERG Inhibition Potential for cardiotoxicity N/A Ames Mutagenicity Potential to cause DNA mutations N/A

N/A: Data requires specific prediction software and was not available in the searched literature.

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. The prediction is based on a structure-activity relationship analysis against a massive training set of known active compounds. The output is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). A high Pa value suggests that the compound is likely to exhibit that activity, providing hypotheses for further experimental validation.

This approach can reveal new therapeutic applications for existing compounds or guide the development of new ones. While the experimental activity of this compound as a Mac1 inhibitor is established, a PASS prediction could potentially uncover other, unexpected biological activities. No specific PASS predictions for this compound were found in the reviewed literature.

Table 4: Illustrative Biological Activity Spectra for this compound (Hypothetical)

Predicted Biological Activity Pa (Probability to be Active) Pi (Probability to be Inactive) Interpretation Mac1 ADP-ribosylhydrolase inhibitor N/A N/A Activity confirmed experimentally. [2, 4] Antiviral N/A N/A Consistent with Mac1 inhibition. biorxiv.org Enzyme Inhibitor N/A N/A General class of activity. CNS Active N/A N/A Hypothetical predicted activity.

N/A: Data not available in the searched literature. This table illustrates the type of output generated by activity spectra prediction software.

Applications of 5,5 Dimethylpyrrolidin 2 One in Organic Synthesis

As a Versatile Building Block in Synthetic Sequences

Currently, there is limited specific information available in the scientific literature detailing the extensive use of 5,5-Dimethylpyrrolidin-2-one as a versatile building block in a wide array of synthetic sequences. While the broader class of pyrrolidine (B122466) derivatives sees frequent use in organic synthesis, the specific applications of the 5,5-dimethyl substituted variant are not as extensively documented.

Role in Complex Heterocyclic Compound Synthesis

Detailed research findings on the specific role of this compound in the synthesis of complex heterocyclic compounds are not widely reported. The synthesis of heterocyclic compounds is a major focus in organic chemistry due to their numerous applications. However, the direct application of this compound as a key starting material or intermediate in the construction of complex, multi-ring heterocyclic systems is not a prominent feature in the available literature.

Application as a Chiral Auxiliary in Asymmetric Synthesis

The application of this compound as a chiral auxiliary in asymmetric synthesis is not a well-documented area of research. Chiral auxiliaries are crucial tools in stereochemistry, temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While various pyrrolidine-based structures are known to be effective chiral auxiliaries, specific and detailed examples of this compound being employed for this purpose are not readily found in the scientific literature.

There is a lack of specific research detailing the use of this compound to induce diastereoselectivity in chemical transformations. Diastereoselective synthesis is a critical aspect of creating complex molecules with multiple stereocenters.

Specific studies focusing on the ability of this compound to control stereochemical outcomes in asymmetric reactions are not extensively reported. The control of stereochemistry is fundamental in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications.

The use of this compound as a chiral auxiliary in asymmetric cyclization reactions, such as the Diels-Alder reaction, is not a topic that has been significantly explored in the available chemical literature. The Diels-Alder reaction is a powerful tool for the formation of cyclic compounds, and its asymmetric variants are of great importance in organic synthesis. rsc.orgmdpi.com

Utilization in Polymerization Reactions

Information regarding the specific utilization of this compound in polymerization reactions is scarce. While the polymerization of 2-pyrrolidone itself is a known process, the influence and participation of the 5,5-dimethyl substituted analog in forming polymers are not well-documented. google.comgoogle.com

Radical Polymerization Studies

Radical polymerization is a fundamental and widely utilized method for the synthesis of a vast array of polymers. This process involves the initiation of a chain reaction by free radicals, which then propagate by adding monomer units. A comprehensive search of scholarly articles and chemical databases yields no specific studies where this compound has been employed as a monomer or co-monomer in radical polymerization. The existing body of research on radical polymerization focuses on a wide variety of vinyl monomers and other unsaturated compounds, but does not include the aforementioned pyrrolidinone derivative.

Ring-Opening Polymerization (ROP) Contexts

Ring-opening polymerization is a crucial technique for the synthesis of polymers from cyclic monomers. This method is particularly important for producing biodegradable and biocompatible polymers such as polyesters and polyamides. Despite the cyclic amide (lactam) structure of this compound, which might suggest its potential as a monomer in ROP, there is no scientific literature detailing its successful polymerization through this mechanism. Research in ROP of lactams has historically focused on other derivatives, such as ε-caprolactam for the production of Nylon-6.

Controlled Polymerization Strategies

Controlled polymerization techniques, often referred to as living or controlled/living radical polymerization (CRP), have revolutionized polymer synthesis by enabling precise control over molecular weight, architecture, and functionality. These methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). An extensive review of the literature concerning these advanced polymerization strategies indicates that this compound has not been reported as a monomer or a significant component in any of these controlled polymerization systems. The focus of CRP has been on a diverse range of monomers, but does not extend to this compound.

Pharmacological and Biological Research Applications of 5,5 Dimethylpyrrolidin 2 One and Its Analogs

Targeting Neurological Disorders and Pathways

While direct research on 5,5-Dimethylpyrrolidin-2-one for specific neurological disorders is still emerging, the broader class of pyrrolidinone derivatives has been a subject of interest in neuroscience. The pyrrolidinone ring is a core structure in several nootropic compounds, suggesting its potential to modulate neurological pathways. Research into novel compounds as 5-HT2A receptor modulators for treating psychiatric and neurological disorders highlights the therapeutic potential of molecules with similar structural motifs nih.gov. The exploration of serotonin receptor modulators with a tetrahydronaphthalen-2-amine structure, which shares some conformational similarities with substituted pyrrolidinones, has shown anticonvulsant, prosocial, and anxiolytic-like properties in animal models of neurodevelopmental disorders researchgate.net. These findings suggest that this compound and its analogs could be promising candidates for further investigation into their effects on the central nervous system.

Antimicrobial and Anticancer Research Initiatives

The antimicrobial and anticancer potential of pyrrolidinone derivatives is an active area of investigation. Researchers have synthesized and evaluated various analogs for their efficacy against a range of pathogens and cancer cell lines.

Antimicrobial Research: